REACTION_SMILES
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[C:1]1(=[O:8])[CH2:2][C:3](=[O:7])[CH2:4][CH2:5][CH2:6]1.[C:9]([CH3:10])([CH3:11])([CH3:12])[NH:13][C:14](=[O:15])[NH2:16].[OH2:28].[c:17]1([CH3:18])[cH:19][cH:20][c:21]([S:22]([OH:23])(=[O:24])=[O:25])[cH:26][cH:27]1.[cH:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1>>[C:1]1([NH:16][C:14]([NH:13][C:9]([CH3:10])([CH3:11])[CH3:12])=[O:15])=[CH:2][C:3](=[O:7])[CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCC(=O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)NC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CC(C)(C)NC(=O)NC1=CC(=O)CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |